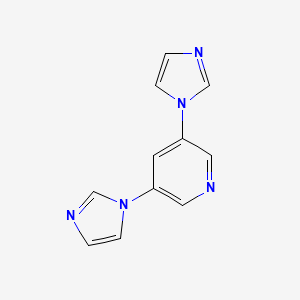
3,5-Di(1h-imidazol-1-yl)pyridine
Übersicht
Beschreibung
3,5-Di(1H-imidazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 3 and 5 positions. This compound is of significant interest due to its versatile applications in various fields, including materials science, coordination chemistry, and medicinal chemistry .
Wirkmechanismus
Target of Action
The primary targets of 3,5-Di(1h-imidazol-1-yl)pyridine are metal ions, specifically Co , Cd , and Zn . These metal ions play a crucial role in the formation of two-dimensional metal-organic frameworks (2D MOFs), which are the primary structures formed by this compound .
Mode of Action
This compound interacts with its targets by forming coordination polymers. In these structures, all the metal ions adopt a six-coordinated octahedral geometry with axial coordination sites occupied by SCN- or water molecules . This interaction leads to the formation of layered MOF structures .
Biochemical Pathways
The formation of 2d mofs suggests potential applications in areas such as gas storage, catalysis, energy storage, luminescent materials, and solar energy utilization .
Result of Action
The primary result of the action of this compound is the formation of 2D MOFs . These structures have potential applications in various fields due to their tailorable structure, porous character, and large surface area . Furthermore, the fluorescence properties of some of these MOFs have been investigated .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of metal ions and the conditions under which the reaction takes place . For instance, the solvothermal synthesis method is used to create the 2D MOFs
Biochemische Analyse
Biochemical Properties
3,5-Di(1H-imidazol-1-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form coordination complexes with metal ions, which are essential for the catalytic activity of many enzymes. For example, it has been shown to interact with metal ions such as cobalt, cadmium, and zinc, forming metal-organic frameworks (MOFs) that exhibit unique fluorescence properties . These interactions can influence the activity of metalloenzymes and other metal-dependent proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the fluorescence properties of certain cells, which can be used as a marker for studying cellular processes . Additionally, its interaction with metal ions can impact the activity of metalloenzymes, leading to changes in metabolic pathways and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of coordination complexes with metal ions, which can alter the activity of metal-dependent enzymes and proteins. This compound can also bind to specific biomolecules, influencing their structure and function. For example, its interaction with metal ions can lead to the formation of metal-organic frameworks, which can have unique catalytic and fluorescence properties . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can form stable coordination complexes with metal ions, which can persist over time and maintain their biochemical activity . The stability and activity of these complexes can be influenced by environmental conditions such as pH, temperature, and the presence of other biomolecules. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects by modulating enzyme activity and cellular processes. At high doses, it may cause toxic or adverse effects due to the disruption of normal biochemical pathways. For example, high concentrations of this compound can lead to the formation of excessive coordination complexes with metal ions, which can interfere with the normal function of metalloenzymes and other metal-dependent proteins . Therefore, it is essential to determine the optimal dosage range for studying the effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of metalloenzymes and other metal-dependent proteins. For example, its interaction with metal ions can affect the catalytic activity of enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites . Understanding the specific metabolic pathways influenced by this compound is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation. For example, its interaction with metal ions can lead to the formation of coordination complexes that are distributed within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for studying its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with metal ions can lead to the formation of coordination complexes that are localized within specific subcellular structures . These localized interactions can influence the activity of enzymes and other biomolecules within these compartments, leading to changes in cellular function. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(1H-imidazol-1-yl)pyridine typically involves the reaction of 3,5-dichloropyridine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Di(1H-imidazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Di(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 2,4-Di(1H-imidazol-1-yl)pyridine
- 2,6-Di(1H-imidazol-1-yl)pyridine
- 4,4’-Di(1H-imidazol-1-yl)biphenyl
Comparison: 3,5-Di(1H-imidazol-1-yl)pyridine is unique due to its specific substitution pattern, which influences its binding properties and reactivity. Compared to its isomers, it offers distinct coordination geometries and electronic properties, making it particularly useful in the formation of MOFs and other coordination complexes .
Eigenschaften
IUPAC Name |
3,5-di(imidazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-3-15(8-12-1)10-5-11(7-14-6-10)16-4-2-13-9-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFYCGCNHLTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CN=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B3236636.png)
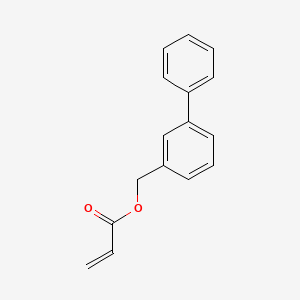

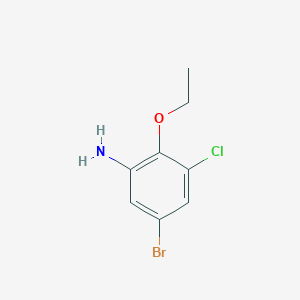
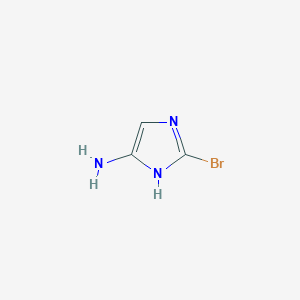
![3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B3236676.png)


![tert-Butyl 4,4-difluoro-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3236684.png)
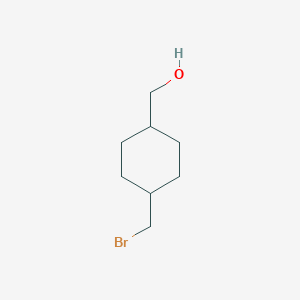



![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3236726.png)
